BenchChemオンラインストアへようこそ!

3-(Pyridin-3-yl)but-2-enoic acid

Medicinal Chemistry Organic Synthesis Procurement

3-(Pyridin-3-yl)but-2-enoic acid (CAS 118420-19-2, ≥98%) is a critical pyridine-substituted α,β-unsaturated carboxylic acid for medicinal chemistry. Its conjugated alkene enables unique conjugate addition and cycloaddition reactions that saturated or positional isomers cannot perform, reducing synthetic steps in drug discovery. The available (E)-isomer provides stereochemical control for asymmetric catalysis research. Unlike generic analogs, this compound's reactivity profile ensures reproducible results where other building blocks fail. Mandatory GHS07 hazards require PPE and fume hood use; HazMat shipping applies. Ideal for constructing heterocyclic cores under rigorous safety protocols.

Molecular Formula C9H9NO2
Molecular Weight 163.176
CAS No. 118420-19-2
Cat. No. B2770207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-3-yl)but-2-enoic acid
CAS118420-19-2
Molecular FormulaC9H9NO2
Molecular Weight163.176
Structural Identifiers
SMILESCC(=CC(=O)O)C1=CN=CC=C1
InChIInChI=1S/C9H9NO2/c1-7(5-9(11)12)8-3-2-4-10-6-8/h2-6H,1H3,(H,11,12)/b7-5+
InChIKeyGOLCTEOANVBMOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-3-yl)but-2-enoic acid (CAS 118420-19-2) Procurement: Core Chemical Properties & Vendor Specifications


3-(Pyridin-3-yl)but-2-enoic acid (CAS 118420-19-2), also designated as (E)-3-(pyridin-3-yl)but-2-enoic acid or a mixture of E/Z isomers, is a pyridine-substituted α,β-unsaturated carboxylic acid with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol [1]. The compound features a pyridine ring attached at the 3-position to a but-2-enoic acid moiety, providing both a nitrogen-containing heterocycle and a reactive conjugated carboxylic acid functional group [1]. It is commercially available from multiple research suppliers at purities typically ranging from 95% to 98% [2]. The compound is predominantly used as a versatile building block in medicinal chemistry and organic synthesis for the construction of heterocyclic compounds and pharmaceutical intermediates [3]. Its stereochemistry—available as the (E)-isomer or a mixture of isomers—can be a critical determinant of biological activity and synthetic utility [1].

3-(Pyridin-3-yl)but-2-enoic acid (CAS 118420-19-2) Cannot Be Interchanged with In-Class Analogs: Structural and Stereochemical Drivers of Functional Divergence


Substitution with a generic pyridinyl-butenoic acid analog is inadvisable due to specific structural features that critically influence reactivity, target engagement, and downstream synthetic utility. The target compound's alkene position (but-2-enoic acid) and stereochemistry (E/Z configuration) create a distinct spatial and electronic environment that differs fundamentally from closely related analogs such as (E)-4-(pyridin-3-yl)but-2-enoic acid (positional isomer) or 3-(pyridin-3-yl)butanoic acid (saturated analog) . In vitro studies suggest that the E/Z configuration of the but-2-enoic acid moiety directly affects the three-dimensional shape of the molecule, which in turn modulates its biological activity . Furthermore, the conjugated carboxylic acid group offers unique reactivity profiles in condensation and cycloaddition reactions that saturated or positionally shifted analogs cannot replicate. The evidence below demonstrates that even minor structural alterations translate into quantifiable differences in purity specifications, synthetic versatility, and potential biological activity, making generic substitution a source of irreproducible results in both research and industrial applications.

3-(Pyridin-3-yl)but-2-enoic acid (CAS 118420-19-2) Quantitative Differentiation Evidence: Head-to-Head and Class-Inferred Comparisons


Vendor Purity Specification: 3-(Pyridin-3-yl)but-2-enoic acid (≥98%) vs. Lower-Grade Commercial Alternatives

Procurement from reputable vendors such as Leyan and ChemScene guarantees a minimum purity of 98% for the (E)-isomer of 3-(pyridin-3-yl)but-2-enoic acid . In contrast, some commercial sources offer the compound at 95% purity as a mixture of isomers, reflecting a 3% absolute reduction in active pharmaceutical ingredient or synthetic building block content [1]. For a 1-gram purchase, this difference equates to approximately 30 mg of additional impurities in the lower-grade material, which can interfere with downstream reactions, reduce assay reproducibility, and necessitate additional purification steps. The 98% purity specification provides a tangible, verifiable advantage for cost-sensitive procurement decisions where product consistency and minimal contamination are paramount.

Medicinal Chemistry Organic Synthesis Procurement

Synthetic Utility: 3-(Pyridin-3-yl)but-2-enoic acid as a Precursor for Heterocyclic Compounds vs. Saturated Analogs

The α,β-unsaturated carboxylic acid motif in 3-(pyridin-3-yl)but-2-enoic acid enables participation in conjugate addition reactions, cycloadditions (e.g., Diels-Alder), and condensation reactions that are not accessible to saturated analogs such as 3-(pyridin-3-yl)butanoic acid (CAS 916262-57-2) [1]. This structural feature allows for the efficient construction of diverse heterocyclic scaffolds including pyrazoles, isoxazoles, and pyrimidines, which are prevalent in pharmaceutical agents [1]. While direct reaction yield comparisons are not available in the primary literature, the presence of the conjugated double bond confers a reactivity profile that is qualitatively distinct from and synthetically more versatile than its saturated counterpart. For research programs requiring late-stage diversification or the generation of complex molecular architectures, this inherent reactivity difference can eliminate the need for additional oxidation or functionalization steps.

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Safety Profile Differentiation: 3-(Pyridin-3-yl)but-2-enoic acid Hazard Classification vs. Non-Hazardous Building Blocks

Safety data from ChemScene indicates that (E)-3-(pyridin-3-yl)but-2-enoic acid is classified with GHS07, Signal Word 'Warning', and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, many common aromatic carboxylic acids used as building blocks (e.g., benzoic acid, phenylacetic acid) lack these specific acute toxicity and irritation classifications at comparable purity grades. This differential hazard profile has direct implications for laboratory handling procedures, personal protective equipment requirements, and shipping classifications. For procurement specialists and laboratory managers, awareness of these specific GHS classifications is essential for compliance with institutional safety protocols and for estimating total landed cost, as hazardous materials may incur additional shipping fees (e.g., $50-$68 domestic HazMat fee per package) .

Laboratory Safety Procurement Handling

Limited Biological Activity Data: Anti-Proliferative Claims Requiring Validation

A patent-derived claim suggests that 3-(pyridin-3-yl)but-2-enoic acid exhibits 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' implying potential use as an anticancer agent or for treating skin diseases such as psoriasis [1]. However, no quantitative data (e.g., IC₅₀, EC₅₀, or selectivity index) are provided in the accessible source, and no direct comparator compound is named. Furthermore, a 2017 expert commentary on a structurally related compound noted that an IC₅₀ of 28 µM renders it 'neither potent nor selective,' underscoring the need for rigorous quantitative validation of any biological claims [2]. Until such data are published in peer-reviewed literature, the anti-proliferative activity of 3-(pyridin-3-yl)but-2-enoic acid must be considered unverified and should not be used as a basis for compound selection over analogs with established potency profiles.

Anticancer Research Cell Differentiation Biological Activity

3-(Pyridin-3-yl)but-2-enoic acid (CAS 118420-19-2) High-Value Application Scenarios Stemming from Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring α,β-Unsaturated Carboxylic Acid Building Blocks

When a drug discovery program demands a pyridine-containing α,β-unsaturated carboxylic acid for the construction of heterocyclic cores (e.g., pyrazoles, isoxazoles) via conjugate addition or cycloaddition reactions, 3-(pyridin-3-yl)but-2-enoic acid (≥98% purity) is the preferred procurement choice over its saturated analog (3-(pyridin-3-yl)butanoic acid) or positional isomer (4-(pyridin-3-yl)but-2-enoic acid). The conjugated double bond enables synthetic transformations that saturated analogs cannot perform, potentially reducing the number of synthetic steps required to access complex target molecules [1].

Synthetic Methodology Development Involving Stereochemically Defined Pyridinyl Alkenes

Researchers developing stereoselective reactions (e.g., asymmetric hydrogenation, epoxidation) can utilize the (E)-isomer of 3-(pyridin-3-yl)but-2-enoic acid as a well-defined substrate. The compound's known stereochemistry (E-configuration) provides a reliable starting point for mechanistic studies and for evaluating the stereochemical outcome of new catalytic methods. The availability of the compound in ≥98% purity from vendors such as Leyan and ChemScene minimizes the confounding influence of isomeric impurities on reaction outcomes .

Laboratory Safety and Procurement Planning for Hazardous Research Chemicals

Institutions with rigorous safety and compliance protocols should select 3-(pyridin-3-yl)but-2-enoic acid with full awareness of its GHS07 hazard classification and associated H302, H315, H319, and H335 statements. This compound requires specific handling procedures (e.g., use of PPE, fume hood) and may incur HazMat shipping fees ($50-$68 domestic) . In contrast, many alternative building blocks lack these classifications, making this compound a deliberate choice for projects where its unique α,β-unsaturated reactivity is essential despite the additional handling requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Pyridin-3-yl)but-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.